molecular formula C27H27NO4 B11398042 2,5,9-trimethyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-3-phenyl-7H-furo[3,2-g]chromen-7-one

2,5,9-trimethyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-3-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11398042
M. Wt: 429.5 g/mol
InChI Key: BKZANDINKUZWET-UHFFFAOYSA-N
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Description

2,5,9-Trimethyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-3-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,9-trimethyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-3-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromenone Core: This step involves the cyclization of a suitable precursor, such as a substituted coumarin, under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving an appropriate diene and dienophile.

    Functional Group Modifications:

    Final Modifications: The final steps may include methylation and phenylation reactions to introduce the remaining substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,5,9-Trimethyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-3-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the piperidinyl group or the furan ring using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl ring or the furan ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the piperidinyl group suggests possible interactions with biological macromolecules.

Medicine

Medicinally, this compound could be explored for its potential therapeutic properties. Its structural features suggest it might interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its conjugated system and functional groups.

Mechanism of Action

The mechanism of action of 2,5,9-trimethyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-3-phenyl-7H-furo[3,2-g]chromen-7-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The piperidinyl group could play a key role in these interactions, possibly through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Compounds with a similar chromenone core but lacking the furan ring and piperidinyl group.

    Flavonoids: Structurally related compounds with a similar fused ring system but different substituents.

    Benzofurans: Compounds with a similar furan ring but different core structures.

Uniqueness

What sets 2,5,9-trimethyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-3-phenyl-7H-furo[3,2-g]chromen-7-one apart is its combination of functional groups, which provides a unique set of chemical properties and potential applications. The presence of the piperidinyl group, in particular, offers opportunities for biological interactions that are not available with simpler analogs.

This detailed overview highlights the complexity and potential of this compound in various fields of research and industry

Properties

Molecular Formula

C27H27NO4

Molecular Weight

429.5 g/mol

IUPAC Name

2,5,9-trimethyl-6-(2-oxo-2-piperidin-1-ylethyl)-3-phenylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C27H27NO4/c1-16-20-14-22-24(19-10-6-4-7-11-19)18(3)31-26(22)17(2)25(20)32-27(30)21(16)15-23(29)28-12-8-5-9-13-28/h4,6-7,10-11,14H,5,8-9,12-13,15H2,1-3H3

InChI Key

BKZANDINKUZWET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)C)CC(=O)N5CCCCC5

Origin of Product

United States

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